molecular formula C19H15FN2OS B5787390 3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide

3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide

Cat. No. B5787390
M. Wt: 338.4 g/mol
InChI Key: SPENXZLRELZAQV-FMIVXFBMSA-N
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Description

3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is a member of the acrylamide family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. It has been reported to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. Moreover, it has been shown to activate the MAPK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as COX-2, MMP-9, and topoisomerase II. Additionally, it has been reported to induce the expression of various genes, such as p53 and Bax, which are involved in apoptosis. Moreover, this compound has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as SOD and CAT.

Advantages and Limitations for Lab Experiments

3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has several advantages and limitations for lab experiments. One of the advantages is its broad-spectrum activity against various diseases, which makes it a potential candidate for drug discovery. Additionally, this compound has been reported to exhibit low toxicity in vitro, which makes it a safe option for further studies. However, one of the limitations is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Moreover, its precise mechanism of action is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the study of 3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide. One direction is to explore its potential applications in drug discovery. This compound has shown promising results in various scientific research applications, and further studies are needed to determine its efficacy and safety in vivo. Additionally, future studies should focus on elucidating its precise mechanism of action, which will provide insight into its potential therapeutic targets. Moreover, the development of novel synthetic methods for this compound will improve its solubility and bioavailability, which will facilitate its administration in vivo.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing this compound involves the reaction of 4-fluoroacetophenone, 2-amino-5-methylthiazole, and 4-phenylthiosemicarbazide in the presence of a catalytic amount of glacial acetic acid. The reaction mixture is stirred at room temperature for several hours, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acrylamide has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. Additionally, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2OS/c1-13-18(15-5-3-2-4-6-15)22-19(24-13)21-17(23)12-9-14-7-10-16(20)11-8-14/h2-12H,1H3,(H,21,22,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPENXZLRELZAQV-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C=CC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-fluorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)prop-2-enamide

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